molecular formula C12H13ClN2O4 B1453874 3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea CAS No. 949977-42-8

3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No. B1453874
CAS RN: 949977-42-8
M. Wt: 284.69 g/mol
InChI Key: PPDQSTWHYLZZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as CPBDU, is a synthetic compound that has been studied for its potential applications in scientific research. CPBDU is a heterocyclic compound that contains both a benzodioxin and a urea ring, and is a derivative of the drug metamizole. CPBDU has been demonstrated to possess both anti-inflammatory and analgesic properties, making it a useful tool in a variety of research applications. This article will discuss the synthesis method of CPBDU, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Urea Biosensors

Urea, or carbamide, is an organic compound crucial in the medical and biological fields, especially for detecting and quantifying urea concentration in various environments, including the human body. Urea's excessive concentration is linked to several health issues like indigestion, kidney failure, and dehydration. In scientific research, urea biosensors have emerged as a significant tool. These biosensors utilize the enzyme urease as a bioreceptor element, offering a means to detect urea efficiently. The development of urea biosensors involves using various nanoparticles and conducting polymers to improve enzyme immobilization and sensing parameters, which is critical for applications ranging from healthcare diagnostics to environmental monitoring (Botewad et al., 2021).

Urease Inhibitors in Medicine

The enzyme urease plays a role in infections caused by certain bacteria in the gastric and urinary tracts. Research on urease inhibitors, particularly urea derivatives, reveals potential medical applications in treating these infections. For example, acetohydroxamic acid, a urease inhibitor, has been used clinically to treat urinary tract infections despite its severe side effects. This indicates a significant area of research aimed at discovering new, safer urease inhibitors that could offer therapeutic benefits without the adverse effects associated with current treatments (Kosikowska & Berlicki, 2011).

Synthesis and Biological Importance of Urea Derivatives

The chemical synthesis and study of urea derivatives, such as 2-(thio)ureabenzothiazoles, have shown a broad spectrum of biological activities. These compounds, combining (thio)urea and benzothiazole groups, have been investigated for their therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer properties. This area of research highlights the versatility of urea derivatives in drug design and their potential as new pharmacophores for various diseases (Rosales-Hernández et al., 2022).

Urea as a Hydrogen Carrier

Recent studies have explored the use of urea as a hydrogen carrier for fuel cell power, given its abundance, non-toxicity, stability, and economic advantages. This research assesses urea's feasibility as a sustainable hydrogen supply, potentially revolutionizing energy storage and fuel cell technologies by offering a safe, efficient, and eco-friendly alternative to current methods (Rollinson et al., 2011).

Urea in Agriculture

Urea's role in agriculture, particularly as a nitrogen fertilizer, is well-documented. However, its use is not without problems, such as volatility and the risk of environmental pollution. Research into urease inhibitors like NBPT (N-(n-butyl)thiophosphoric triamide) has shown to improve the agronomic efficiency of urea fertilizers by reducing ammonia volatilization, thereby enhancing nitrogen-use efficiency and reducing environmental impact (Cantarella et al., 2018).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-7(13)11(16)15-12(17)14-8-2-3-9-10(6-8)19-5-4-18-9/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDQSTWHYLZZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC1=CC2=C(C=C1)OCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Reactant of Route 2
Reactant of Route 2
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Reactant of Route 3
Reactant of Route 3
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Reactant of Route 4
Reactant of Route 4
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Reactant of Route 5
Reactant of Route 5
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Reactant of Route 6
Reactant of Route 6
3-(2-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.